molecular formula C19H23NO3 B2743985 (1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline CAS No. 548443-20-5

(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B2743985
CAS No.: 548443-20-5
M. Wt: 313.397
InChI Key: YCFTZQSGANFCHN-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The study on Almorexant , a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, details its metabolic pathways, including the identification of primary metabolites and the routes of elimination in humans. This research highlights the importance of understanding the metabolism of such compounds for developing therapeutic agents with optimal pharmacokinetic profiles (Dingemanse et al., 2013).

Diagnostic and Therapeutic Potential

The application of 18F-ISO-1 , a cellular proliferative marker derived from a similar tetrahydroisoquinoline structure, for PET imaging in detecting tumor proliferation, underscores the diagnostic and therapeutic relevance of such compounds. This study demonstrated the correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cellular proliferation, offering insights into the utility of tetrahydroisoquinoline derivatives in cancer diagnosis and potentially guiding therapy (Dehdashti et al., 2013).

Pharmacological Effects

Research into the pharmacological effects of compounds structurally related to "(1R*,2'R*)-1-(2'-hydroxy-2'-phenylethyl)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline" provides valuable data on potential therapeutic applications. For instance, studies on hydroxychloroquine (HCQ) , a 4-aminoquinoline derivative, offer insights into the therapeutic potential and risks associated with similar compounds, including their use in treating rheumatic diseases and potential cardiac risks (Joyce et al., 2013).

Properties

IUPAC Name

(1R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-18-10-14-8-9-20-16(15(14)11-19(18)23-2)12-17(21)13-6-4-3-5-7-13/h3-7,10-11,16-17,20-21H,8-9,12H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFTZQSGANFCHN-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)C[C@H](C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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